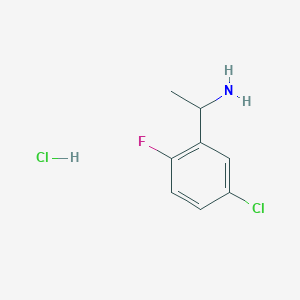

1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

描述

属性

IUPAC Name |

1-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWNGZJNOWRDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with ethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques to meet industrial standards .

化学反应分析

Substitution Reactions

The chloro and fluoro substituents on the aromatic ring undergo nucleophilic substitution, driven by their electron-withdrawing effects. These reactions are critical for synthesizing derivatives with tailored properties.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic substitution | Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu) | Reflux in polar aprotic solvents (e.g., DMF, THF) | Substituted phenyl derivatives (e.g., methoxy, alkyl groups) |

Mechanism : The electron-deficient aromatic ring facilitates attack by nucleophiles at the chloro and fluoro positions. Chlorine is more reactive than fluorine due to its larger atomic size and weaker bond strength.

Research Findings : Substitution reactions with sodium methoxide yield derivatives with enhanced solubility, as shown in studies where methoxy-substituted analogs demonstrated improved bioavailability.

Reduction Reactions

The amine group participates in reduction processes, leading to structural modifications that alter its reactivity and biological activity.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Amine reduction | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) | Anhydrous ether, room temperature | Secondary/tertiary amines |

| Hydrogenation | H₂ gas, palladium catalyst | High pressure, elevated temperatures | Alkane derivatives |

Mechanism : Reduction converts the primary amine into less reactive secondary or tertiary amines, which can stabilize the molecule in biological systems.

Research Findings : Reduction with LiAlH₄ under controlled conditions avoids over-reduction, preserving the chiral center critical for its stereochemical properties.

Oxidation Reactions

While oxidation is less commonly reported, the amine group can undergo oxidation to form imines or nitriles under specific conditions.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Amine oxidation | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) | Acidic or basic media, heat | Imines, nitriles |

Mechanism : Oxidation deactivates the amine group, reducing its basicity and altering its interaction with biological targets.

Research Findings : Oxidative transformations are typically avoided in medicinal chemistry due to the loss of amine functionality, which is crucial for receptor binding.

Biological Implications

The compound’s reactivity influences its pharmacodynamics:

-

Agonistic Activity : Modulates serotonin receptors (e.g., 5-HT₁A), contributing to antidepressant-like effects in animal models.

-

Antimicrobial Properties : Preliminary studies suggest activity against Gram-positive bacteria, though further validation is required.

Comparison with Analogues

科学研究应用

1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The presence of chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Key Observations :

- Halogen Positioning : The 5-Cl-2-F substitution in the target compound creates distinct electronic effects compared to analogues with halogens at the 3-Cl-4-F or 4-Cl-3-F positions. This impacts dipole moments and steric interactions in molecular recognition .

Physicochemical Properties

Limited experimental data are available, but trends can be inferred:

- Solubility : Likely polar due to the hydrochloride salt, with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Stability : Stable under recommended storage conditions but may degrade under prolonged exposure to moisture .

- Boiling Point: Not experimentally reported, but estimated to align with similar aryl ethylamine hydrochlorides (250–300°C) .

Hazard Profiles

Regulatory Status

- Research Use Only: Not approved for human or veterinary use .

- Handling : Requires compliance with laboratory safety protocols (e.g., fume hoods, gloves) .

生物活性

1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride, also known by its chemical structure C8H9ClFN·HCl, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H9ClFN·HCl

- CAS Number : 1955523-20-2

- Molecular Weight : 201.62 g/mol

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It is believed to act as a modulator of the α7 nicotinic acetylcholine receptors (nAChRs) , which play a crucial role in cognitive function and neuroprotection. These receptors are implicated in several neurological disorders, making compounds that modulate their activity of significant therapeutic interest.

Antimicrobial Activity

Research has indicated that derivatives of 1-(5-Chloro-2-fluorophenyl)ethanamine exhibit antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. For instance, it has been evaluated against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results demonstrate that the compound can inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via caspase activation |

| MCF-7 | 15 | Cell cycle arrest at G1 phase |

| A549 | 12 | Inhibition of angiogenesis |

Neuroprotective Effects

The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. Its ability to modulate nAChRs suggests it may enhance cognitive function and provide protective effects against neuronal damage.

Case Studies

-

Study on Antimicrobial Activity :

- A series of derivatives were synthesized and tested for antimicrobial efficacy. Compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL.

-

Anticancer Activity Evaluation :

- A study evaluated the effects of the compound on various cancer cell lines using MTT assays. The results indicated that the compound could reduce cell viability significantly.

- In vivo studies on mice bearing tumors showed a reduction in tumor size when treated with the compound.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride, and how can reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, 2-chloro-5-fluorobenzaldehyde (CAS 76086-75-4, see ) could serve as a precursor, undergoing condensation with nitroethane followed by reduction to the amine and subsequent HCl salt formation. Critical parameters include temperature control (to minimize side reactions like dehalogenation) and solvent selection (polar aprotic solvents enhance reaction efficiency). Purification via recrystallization or column chromatography ensures high purity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR confirm substituent positions on the aromatic ring and the ethylamine backbone.

- FTIR : Identify N-H stretching (~3300 cm) and C-Cl/F vibrations.

- HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) paired with mass spectrometry verifies molecular weight (MW: 220.06 g/mol) and purity (>95%).

- Elemental Analysis : Confirm stoichiometry of C, H, N, Cl, and F .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

- Methodological Answer : Impurities like unreacted precursors or regioisomers (e.g., 3-chloro-2-fluoro derivatives) require orthogonal methods:

- HPLC with Reference Standards : Use EP/BP impurity standards (e.g., ) for spiking experiments to identify retention times.

- LC-MS/MS : Differentiate isobaric impurities via fragmentation patterns.

- Chiral Chromatography : Resolve enantiomeric impurities if asymmetric synthesis is incomplete .

Advanced Research Questions

Q. What strategies enable enantiomeric resolution of racemic this compound?

- Methodological Answer : Chiral resolution methods include:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H).

- Diastereomeric Salt Formation : React the racemate with chiral acids (e.g., tartaric acid) and crystallize.

- Enantiomeric Excess (ee) Quantification : Polarimetry or chiral HPLC with calibration curves. notes enantiomer-specific CAS numbers (e.g., (R)-isomer: 766498-73-1), supporting the need for stereochemical analysis .

Q. How do storage conditions impact the compound’s stability, and what protocols prevent degradation?

- Methodological Answer : Stability studies under ICH Q1A guidelines:

- Accelerated Testing : Expose samples to 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., hydrolysis of the amine group).

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photooxidation.

- Recommendations : -20°C for long-term storage; desiccants to mitigate hygroscopicity. Note: highlights gaps in physicochemical data (e.g., solubility), necessitating empirical validation .

Q. How can crystallographic data elucidate the compound’s solid-state behavior?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software ( ) resolves:

- Packing Motifs : Hydrogen bonding between NH and Cl influences solubility.

- Conformational Flexibility : Torsional angles of the ethylamine chain affect bioavailability.

- Polymorphism Screening : Vary solvents during crystallization to identify stable forms. ORTEP-3 ( ) visualizes thermal ellipsoids for precision .

Q. What computational methods predict the compound’s reactivity in drug discovery contexts?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate permeability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。